1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one
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Overview
Description
1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Final Compound: The final step involves the acylation of the piperazine derivative with 4-(4,6-dimethylbenzo[d]thiazol-2-yl)phenyl ethanone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Biological Research: It is used to investigate the mechanisms of action of thiazole-containing compounds.
Pharmacology: The compound is evaluated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)methanone
- 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)propanone
- 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)butanone
Uniqueness
1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
1-[4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)28-22(23-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIKKTZMGKGQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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